molecular formula C21H18ClNO2 B4175584 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide

2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide

Cat. No. B4175584
M. Wt: 351.8 g/mol
InChI Key: HZYBKMYRZRKHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide, also known as CL 316,243, is a selective β3-adrenergic receptor agonist. This compound has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.

Mechanism of Action

2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in energy expenditure and thermogenesis, resulting in weight loss. Additionally, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals. 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor. Additionally, 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been extensively studied and its effects are well-characterized. One limitation of using 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in lab experiments is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several potential future directions for research on 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243. One area of interest is the potential use of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in combination with other drugs for the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 and its effects on other metabolic pathways. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 in humans.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(2-chlorophenyl)propanamide 316,243 has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-15(21(24)23-20-10-6-5-9-19(20)22)25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYBKMYRZRKHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yloxy)-N-(2-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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